1-(3,4-Dihydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one
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Overview
Description
1-(3,4-Dihydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one is an organic compound known for its unique chemical structure and properties. This compound features two phenolic groups and a conjugated system, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with 2-hydroxyacetophenone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(3,4-Dihydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which 1-(3,4-Dihydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one exerts its effects is largely attributed to its ability to interact with biological molecules through hydrogen bonding and π-π interactions. The phenolic groups can donate hydrogen bonds, while the conjugated system can participate in π-π stacking with aromatic residues in proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other molecular targets.
Comparison with Similar Compounds
- 1-(3,4-Dihydroxyphenyl)-2-(2-hydroxyphenyl)ethanone
- 1-(3,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- 1-(3,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one
Comparison: 1-(3,4-Dihydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one is unique due to the specific positioning of the hydroxy groups and the conjugated system, which can influence its reactivity and interaction with biological molecules. Compared to its analogs, this compound may exhibit different levels of antioxidant activity, binding affinity to proteins, and overall stability.
Properties
Molecular Formula |
C15H12O4 |
---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O4/c16-12-4-2-1-3-10(12)5-7-13(17)11-6-8-14(18)15(19)9-11/h1-9,16,18-19H |
InChI Key |
RPPMXVFLYLWWHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC(=C(C=C2)O)O)O |
Origin of Product |
United States |
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